molecular formula C8H10N2O2 B1429892 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1439902-57-4

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1429892
CAS RN: 1439902-57-4
M. Wt: 166.18 g/mol
InChI Key: OAWDVBMYXJMTLN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . This group is typically produced in a cyclopropanation reaction . The compound also contains an imidazole ring, which is a five-membered planar ring that includes two non-adjacent nitrogen atoms . The carboxylic acid group attached to the imidazole ring contributes to the compound’s acidic properties .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (OH) group .

Scientific Research Applications

Continuous Production of Daclatasvir

Research led by Carneiro et al. (2015) details the use of 1H-4-substituted imidazoles, like 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid, in the high-temperature/high-pressure continuous flow synthesis of NS5A inhibitors, notably Daclatasvir, a prominent antiviral drug. This process leverages a stainless steel coil reactor and has implications for enhancing chemical reaction efficiency and reducing environmental impacts (Carneiro, Gutmann, Souza, & Kappe, 2015).

Crystal Structure Analysis

Wu et al. (2005) explored the crystal structure of a related compound, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, which crystallizes as a dihydrate. This study provides insights into the molecular arrangement and potential applications in crystallography and material science (Wu, Liu, & Ng, 2005).

Estrogen Receptor and COX Inhibitors

Wiglenda et al. (2005) synthesized 1H-imidazoles and tested them for hormonal activity and antiproliferative effects, revealing significant insights into their potential as estrogen receptor ligands and inhibitors of cyclooxygenase enzymes. These findings open up avenues for the development of new pharmaceutical agents (Wiglenda, Ott, Kircher, Schumacher, Schuster, Langer, & Gust, 2005).

Antitumor Agents

Andreani et al. (1983) conducted a study on imidazo[2,1‐b]thiazole‐5‐carboxylic acids, closely related to 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid, to synthesize various esters and evaluate their antitumor activity. Although they found no significant antitumor activity under the conditions employed, this research contributes to the broader understanding of the potential medicinal applications of similar compounds (Andreani, Rambaldi, Bonazzi, Fabbri, Greci, Galatulas, & Bossa, 1983).

Fungicidal Activities

Mao et al. (2015) investigated triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid for their fungicidal activities. Their research showed these compounds exhibiting good and broad-spectrum fungicidal activities, which can be crucial for agricultural applications (Mao, Bao, Feng, Wang, Li, & Fan, 2015).

β-Glucuronidase Inhibitory Activity

Salar et al. (2017) focused on the synthesis of 1H-imidazol-1-yl)ethyl aryl carboxylate derivatives and evaluated their β-glucuronidase inhibitory activity, demonstrating the potential of such compounds in medicinal chemistry, particularly for diseases where β-glucuronidase plays a role (Salar, Khan, Taha, Ismail, Ali, Qurat-Ul-Ain, Perveen, Ghufran, & Wadood, 2017).

Mechanism of Action

properties

IUPAC Name

1-(cyclopropylmethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDVBMYXJMTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208889
Record name 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439902-57-4
Record name 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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